molecular formula C22H18O2S3 B14188511 3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 838871-64-0

3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene

Cat. No.: B14188511
CAS No.: 838871-64-0
M. Wt: 410.6 g/mol
InChI Key: HUEOMPNMCYYEEZ-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and thiophene derivatives.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with a thiophene derivative in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene rings or the phenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophenes, substituted phenyl derivatives.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: A compound with a similar phenyl group but different functional groups.

    2-(3,4-Dimethoxyphenyl)ethanol: A compound with a similar phenyl group but different functional groups.

    4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol: A compound with a similar phenyl group but different functional groups.

Uniqueness

3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is unique due to the presence of both thiophene rings and the 3,4-dimethoxyphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specific applications in organic electronics and materials science.

Properties

CAS No.

838871-64-0

Molecular Formula

C22H18O2S3

Molecular Weight

410.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene

InChI

InChI=1S/C22H18O2S3/c1-23-17-10-8-15(13-18(17)24-2)7-9-16-14-21(19-5-3-11-25-19)27-22(16)20-6-4-12-26-20/h3-14H,1-2H3

InChI Key

HUEOMPNMCYYEEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4)OC

Origin of Product

United States

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